molecular formula C17H14FN3O3S2 B2526183 N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922025-90-9

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2526183
CAS No.: 922025-90-9
M. Wt: 391.44
InChI Key: USGOVGNKFUZXLY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method might include:

    Formation of Thiazole Ring: Starting with a thioamide and an α-halo ketone to form the thiazole ring.

    Sulfonamide Formation: Reacting the thiazole derivative with a sulfonyl chloride to introduce the sulfonamide group.

    Acetamide Formation: Finally, coupling the sulfonamide-thiazole intermediate with 4-fluoroaniline under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, possibly as an anti-inflammatory or anticancer compound.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
  • N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
  • N-(4-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and membrane permeability of compounds, making them more effective in biological systems.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGOVGNKFUZXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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